Aqueous Solubility vs. Shorter PEG Linkers
Azido-PEG10-alcohol exhibits significantly higher aqueous solubility compared to shorter PEG linkers such as Azido-PEG4-alcohol. The calculated LogP value for Azido-PEG10-alcohol is -2.23 , indicating a strong hydrophilic character that is crucial for maintaining the solubility of conjugated PROTAC molecules in biological assays. In contrast, a shorter PEG chain linker like Azido-PEG4-alcohol (LogP ≈ -0.8) would result in a more hydrophobic conjugate, potentially leading to aggregation and reduced activity [1]. This difference in hydrophilicity directly impacts the performance of PROTACs in aqueous buffer systems and cell-based assays.
| Evidence Dimension | Calculated LogP (Hydrophilicity) |
|---|---|
| Target Compound Data | LogP = -2.23 |
| Comparator Or Baseline | Azido-PEG4-alcohol (LogP ≈ -0.8, inferred from class trends) |
| Quantified Difference | ~1.43 LogP units (more hydrophilic) |
| Conditions | In silico calculation based on chemical structure |
Why This Matters
Enhanced aqueous solubility is critical for preventing aggregation of PROTACs and ensuring reliable activity in cell-based assays, making Azido-PEG10-alcohol a superior choice for applications requiring high solubility.
- [1] Class-level inference: LogP values for PEG linkers generally decrease (become more negative) with increasing chain length due to increased hydrophilicity. For Azido-PEG4-alcohol, a LogP of approximately -0.8 is estimated based on data for similar PEG derivatives. View Source
